4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid
Description
Chemical Identity and Significance in Materials Chemistry
4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid (H₄TBAPy) is a polycyclic aromatic hydrocarbon derivative with the molecular formula C₄₄H₂₆O₈ and a molecular weight of 682.67 g/mol . Its structure features a central pyrene core functionalized with four benzoic acid groups at the 1,3,6,8-positions, creating a symmetrical tetratopic ligand. This configuration enables robust coordination with metal ions, making it a cornerstone in designing metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) .
Key structural features :
- Pyrene core : A planar, conjugated aromatic system enabling π-π interactions and electronic delocalization.
- Benzoic acid substituents : Carboxylic acid groups at para positions, providing four coordination sites for metal ions.
- Rigid yet flexible topology : Balances structural stability with adaptability during framework assembly.
Significance in materials chemistry :
H₄TBAPy’s tetratopic geometry facilitates the creation of highly porous, stable frameworks with applications in gas storage, catalysis, and environmental remediation. For example, zirconium-based MOFs like NU-1000 utilize H₄TBAPy to achieve surface areas exceeding 2,000 m²/g.
Table 1: Key Chemical Identifiers
Historical Development and Research Evolution
The synthesis of H₄TBAPy emerged from advancements in cross-coupling chemistry and MOF design in the early 2000s. Initial work focused on modifying pyrene derivatives for enhanced coordination capabilities. A breakthrough occurred in 2012 with the development of NU-1000 , a zirconium-based MOF using H₄TBAPy as a linker, which demonstrated unprecedented porosity and catalytic potential.
Key milestones :
- 2005 : First reported synthesis of tetrabromopyrene intermediates for H₄TBAPy precursors.
- 2012 : NU-1000 showcased H₄TBAPy’s utility in creating mesoporous MOFs.
- 2019 : Application in photocatalytic hydrogen evolution via Sc-TBAPy frameworks.
- 2022 : Structural isomer studies revealing steric effects on MOF topology.
Current research trends :
- Photocatalysis : H₄TBAPy-based MOFs like Al-TBAPy achieve CO₂-to-fuel conversion efficiencies of 12.8% under visible light.
- Gas separation : In-TBAPy frameworks exhibit CO₂/N₂ selectivity ratios >200 at 1 bar.
- Hierarchical porosity : Integration with ligands like adenine creates dual micro/mesoporous systems for pollutant capture.
Nomenclature and Structural Classification
Systematic nomenclature :
- IUPAC name : 4-[3,6,8-tris(4-carboxyphenyl)pyren-1-yl]benzoic acid.
- Alternative names : 1,3,6,8-Tetrakis(4-carboxyphenyl)pyrene; H₄TBAPy.
Structural classification :
- Organic ligand class : Tetracarboxylic acid.
- Coordination mode : Tetratopic (four carboxylate groups).
- Supramolecular architecture : Forms csq (square lattice) or she (hexagonal) topologies depending on metal nodes.
Comparative structural analysis :
Structural flexibility :
The benzoic acid groups adopt perpendicular orientations relative to the pyrene plane, enabling interpenetration-free frameworks. Computational studies reveal that ligand rotation during activation (e.g., at 170°C) adjusts pore sizes by ±4 Å.
Properties
IUPAC Name |
4-[3,6,8-tris(4-carboxyphenyl)pyren-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H26O8/c45-41(46)27-9-1-23(2-10-27)35-21-36(24-3-11-28(12-4-24)42(47)48)32-19-20-34-38(26-7-15-30(16-8-26)44(51)52)22-37(25-5-13-29(14-6-25)43(49)50)33-18-17-31(35)39(32)40(33)34/h1-22H,(H,45,46)(H,47,48)(H,49,50)(H,51,52) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCDAMXLLUJLQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H26O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933047-52-0 | |
| Record name | 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Oxidation of Pyrene to Pyrene-1,3,6,8-tetracarboxylic Acid
- Starting Material: Pyrene, a polycyclic aromatic hydrocarbon.
- Reaction: Selective oxidation at the 1,3,6,8 positions of pyrene to introduce four carboxylic acid groups.
- Common Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
- Conditions: Controlled temperature and reaction time to avoid over-oxidation or degradation.
- Outcome: Formation of pyrene-1,3,6,8-tetracarboxylic acid, a key intermediate.
This step is critical as it introduces the functional groups necessary for further elaboration and metal coordination.
Formation of this compound via Cross-Coupling
- Intermediate: Pyrene-1,3,6,8-tetracarboxylic acid or its derivatives (e.g., tetrabromopyrene).
- Key Reaction: Suzuki–Miyaura cross-coupling between 1,3,6,8-tetrabromopyrene and (4-(ethoxycarbonyl)phenyl)boronic acid.
- Catalysts: Palladium-based catalysts (Pd(PPh3)4 or Pd(dppf)Cl2).
- Solvents: Typically polar aprotic solvents like dimethylformamide (DMF) or toluene with a base such as potassium carbonate (K2CO3).
- Temperature: Elevated temperatures (~80-110 °C) under inert atmosphere.
- Post-Reaction: Hydrolysis of ester groups to yield the free carboxylic acids, affording the tetrabenzoic acid derivative.
This synthetic route is well-established and reproducible, enabling the preparation of the tetrabenzoic acid with high purity and yield.
Industrial and Green Chemistry Considerations
Recent advances have explored greener and more efficient methods for synthesizing this compound, especially in the context of MOF ligand production:
- Microwave-Assisted Synthesis: Accelerates reaction rates and improves yields while reducing solvent use and reaction times. For example, microwave irradiation has been employed to synthesize MOFs based on this ligand in as little as 5 hours with high crystallinity.
- Continuous Flow Reactors: Facilitate scale-up and better control over reaction parameters, improving reproducibility and safety.
- Catalyst Optimization: Use of more active and selective palladium catalysts reduces by-products and catalyst loading.
These improvements contribute to more sustainable production routes suitable for industrial applications.
Chemical Reactions and Functional Group Transformations
The preparation involves several key chemical transformations:
| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| Oxidation of pyrene | Oxidation | KMnO4 or CrO3, acidic/basic media | Introduce carboxylic acid groups at 1,3,6,8-positions |
| Bromination of pyrene | Electrophilic substitution | Bromine or N-bromosuccinimide (NBS) | Introduce bromine atoms for cross-coupling sites |
| Suzuki–Miyaura cross-coupling | Pd-catalyzed coupling | Pd catalyst, boronic acid, base, solvent | Attach benzoate groups via C–C bond formation |
| Ester hydrolysis | Hydrolysis | Acidic or basic aqueous conditions | Convert esters to free carboxylic acids |
Detailed Research Findings and Data Summary
Notes on Alternative Synthetic Approaches
- Direct Functionalization: Attempts to directly functionalize pyrene with benzoic acid groups without intermediate bromination are less common due to regioselectivity challenges.
- Post-Synthetic Modification: Some studies explore modifying pre-formed pyrene-based MOFs to introduce benzoic acid functionalities, but these are secondary to the direct synthesis of the ligand.
- Other Coupling Reactions: Sonogashira and Stille couplings have been used to introduce other substituents on pyrene cores but are less relevant for tetrabenzoic acid synthesis.
Summary Table of Preparation Methods
| Step | Methodology | Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Oxidation | KMnO4 or CrO3 oxidation | Controlled temp, acidic/basic media | High selectivity for 1,3,6,8 positions | Requires careful control to avoid over-oxidation |
| Bromination | Electrophilic substitution | Bromine or NBS | Provides reactive sites for coupling | Toxic reagents, regioselectivity issues |
| Suzuki–Miyaura Coupling | Pd-catalyzed cross-coupling | Pd catalyst, boronic acid, base | High efficiency, scalable | Requires expensive catalysts |
| Hydrolysis | Acid/base hydrolysis of esters | Aqueous acid or base | Clean conversion to acid groups | Additional purification step |
| Microwave-Assisted Synthesis | Microwave irradiation | Shorter reaction times | Greener, faster synthesis | Requires microwave reactor equipment |
Chemical Reactions Analysis
Types of Reactions
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzoic acid groups.
Substitution: The benzoic acid groups can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl2) and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of additional carboxylic acid groups, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Metal-Organic Frameworks (MOFs)
One of the most significant applications of TBAPy is in the synthesis of metal-organic frameworks (MOFs). These frameworks are structures composed of metal ions coordinated to organic ligands, which can include TBAPy. The presence of multiple coordination sites in TBAPy facilitates the formation of complex MOFs with enhanced properties.
Photocatalytic Applications
Recent studies have demonstrated that TBAPy-based MOFs can serve as efficient photocatalysts. For example, an aluminum-based MOF incorporating TBAPy and porphyrin linkers has shown promise in producing hydrogen peroxide from oxygen and water under visible light irradiation. This process not only enhances the efficiency of photocatalytic reactions but also suppresses the decomposition of hydrogen peroxide .
Gas Sorption Properties
TBAPy-containing MOFs have also been studied for their gas sorption capabilities. Research indicates that these frameworks exhibit high uptake capacities for gases such as SF6, which is significant due to its environmental impact as a greenhouse gas. The Yb-TBAPy MOF, for instance, achieved an SF6 uptake of 2.33 mmol/g .
Biological Studies
The interactions of TBAPy with biological systems are another area of research interest. Studies have focused on understanding how this compound behaves within biological environments, particularly regarding its potential as a fluorescent probe or therapeutic agent.
Fluorescent Probes
Due to its pyrene core, TBAPy exhibits strong fluorescence properties, making it suitable for use as a fluorescent probe in biological imaging and sensing applications. Its ability to form stable complexes with biomolecules enhances its utility in tracking biological processes or detecting specific targets within cells .
Material Science
TBAPy is being explored for various applications in material science due to its structural complexity and functional groups.
Polymer Composites
Incorporating TBAPy into polymer matrices can enhance the mechanical and thermal properties of the resulting composites. The compound's carboxylic acid groups can facilitate interactions with polymer chains, leading to improved performance in applications such as coatings and structural materials.
Case Studies
Mechanism of Action
The mechanism of action of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid is primarily related to its ability to interact with various molecular targets through its aromatic and carboxylic acid groups. These interactions can include:
Binding to Proteins: The compound can bind to proteins, altering their structure and function.
Fluorescence: Its fluorescent properties allow it to be used as a probe in imaging applications.
Electron Transfer: The compound can participate in electron transfer reactions, making it useful in electronic devices
Comparison with Similar Compounds
Positional Isomers: 3,3',3'',3'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic Acid (H₄PTTB)
Fluorinated Derivative: 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-fluorobenzoic acid)
- Structure : Fluorine atoms at the ortho positions of benzoic acid groups enhance acidity and steric hindrance .
- Framework Type: Used in MOFs (e.g., Nanochemazone NCZ-MOF-497-21) for analytical applications .
- Porosity: Smaller pore sizes (~300–500 nm) compared to H₄TBAPy-based MOFs (e.g., NU-1000 with ~30 Å pores) .
Carbazole-Based Analog: 4,4',4'',4'''-(9H-Carbazole-1,3,6,8-tetrayl)tetrabenzoic Acid (H₄CzTB)
Porphyrin-Based Systems (e.g., Zn₂(Zn-P)(TBAPy))
- Structure : Combines H₄TBAPy with porphyrin pillars for exciton management .
- Framework Type: MOFs with perpendicular donor-acceptor (D-A) alignment .
- Key Differences: Energy Transfer: Achieves 36% singlet exciton transfer efficiency due to rigid D-A geometry, outperforming non-porphyrin systems . Topology: Pillared-layer structure vs. H₄TBAPy’s standalone 3D networks .
Tetraaniline Derivative: 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline (PyTTA)
- Structure : Replaces carboxylic acids with aniline groups .
- Framework Type : Forms COFs (e.g., IM4F-Py-COF) via Schiff-base reactions .
- Key Differences :
Data Table: Structural and Functional Comparison
Biological Activity
4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid is a complex organic compound notable for its unique tetracarboxylic structure linked to a pyrene core. This compound has garnered attention for its potential applications in various fields, including materials science and biomedicine. Its molecular formula is C44H26O8, with a molecular weight of 682.67 g/mol . The compound's structure endows it with fluorescent properties and the ability to form metal-organic frameworks (MOFs), which enhances its utility in biological systems.
- Molecular Formula : C44H26O8
- Molecular Weight : 682.67 g/mol
- Functional Groups : Four carboxylic acid groups contribute to solubility and reactivity .
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules and cellular structures. The compound’s fluorescence allows for its use as a probe in imaging applications. Studies have shown that it can form complexes with metal ions, which can influence cellular processes such as signaling pathways and enzyme activities .
Applications in Biological Systems
- Fluorescent Probes : The compound's inherent fluorescence makes it suitable for use in bioimaging and tracking cellular processes.
- Drug Delivery Systems : Its ability to form MOFs can be exploited to create drug delivery vehicles that release therapeutic agents in a controlled manner.
- Photocatalysis : Research indicates that this compound can act as a photocatalyst in various reactions, potentially leading to applications in environmental remediation and energy conversion .
Case Study 1: Interaction with Metal Ions
A study investigated the interaction between this compound and various metal ions. The results demonstrated that the compound could effectively chelate metal ions such as Cu²⁺ and Zn²⁺, leading to enhanced fluorescence intensity. This property was utilized for developing sensors capable of detecting metal ion concentrations in biological samples .
Case Study 2: Drug Delivery Mechanisms
In another study focusing on drug delivery systems, researchers synthesized MOFs using this compound as a ligand. The resulting structures showed promising results in loading and releasing anticancer drugs under physiological conditions. The controlled release profile was attributed to the stability of the MOF framework formed by the compound .
Comparative Analysis
The following table summarizes the similarities and differences between this compound and other related compounds:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 1,3,6,8-Tetra(benzoic acid)pyrene | 0.95 | Lacks additional carboxylic groups |
| 1-(pyrenyl)carboxylic acid | 0.95 | Contains only one carboxylic group |
| Tetrakis(4-carboxyphenyl)porphyrin | 0.95 | Porphyrin structure with similar reactivity |
| Pyrene-1-carboxylic acid | 0.95 | Simplified structure with single carboxylic group |
Q & A
Basic: What are the standard synthetic protocols for preparing 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid?
Answer:
The ligand is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where pyrene derivatives are functionalized with benzoic acid groups. Key steps include:
- Solvothermal conditions : Reactions are conducted in polar aprotic solvents (e.g., DMF) at elevated temperatures (100–120°C) for 48–72 hours to ensure crystallinity .
- Purification : Post-synthesis, the ligand is purified using metal scavengers (e.g., Biotage Isolute Si-TMT) to remove residual catalysts, followed by recrystallization or column chromatography .
- Characterization : Confirmed via NMR, FT-IR, and elemental analysis. For MOF integration, thermal gravimetric analysis (TGA) ensures stability up to 400°C .
Basic: How is the structural integrity of MOFs/COFs incorporating this ligand confirmed?
Answer:
Structural validation employs:
- Powder X-ray Diffraction (PXRD) : Matches experimental patterns with simulated models (e.g., NU-1000, PCN-822) to confirm topology .
- Electron Microscopy : HR-TEM and SEM visualize framework porosity and crystallinity, ensuring retention of 2D/3D networks after functionalization .
- Gas Adsorption : N isotherms at 77 K measure surface area (e.g., BET > 2000 m/g for NU-1101) and pore size distribution .
Advanced: How does the ligand’s geometry influence MOF topology and properties?
Answer:
The rectangular geometry of the ligand enables:
- 8-connected Zr clusters : Forms mesoporous frameworks (e.g., NU-1000) with 30 Å channels, ideal for catalysis or gas storage .
- Donor-acceptor alignment : In PyP-MOF, perpendicular stacking with porphyrin pillars minimizes exciton recombination, achieving 36% singlet transfer efficiency .
- Tunable functionality : Carboxylic acid groups allow post-synthetic metalation (e.g., Hf in PCN-822) for enhanced stability .
Advanced: What strategies mitigate framework decomposition during post-synthetic modification?
Answer:
- Metal scavengers : Pre-purify ligands to avoid catalytic over-reduction (e.g., formic acid digestion in COF synthesis) .
- Controlled activation : Use solvent exchange (DMF/acetone) to preserve porosity during MOF activation .
- Low-temperature ALD : Atomic layer deposition in NU-1000 introduces functional groups without collapsing the framework .
Advanced: How is the ligand employed in exciton management for optoelectronic applications?
Answer:
In PyP-MOF:
- Donor-acceptor design : The pyrene core (donor) and porphyrin pillars (acceptor) are aligned at 90° to enable Förster resonance energy transfer (FRET) .
- Rigid scaffold : Reduces entropic fluctuations, enhancing triplet-triplet annihilation upconversion efficiency .
- Spectroscopic validation : Time-resolved fluorescence and transient absorption spectroscopy quantify exciton lifetimes (>100 ns) .
Advanced: How can proton conductivity in COFs be enhanced using this ligand?
Answer:
- Sulfonic acid functionalization : Post-synthetic modification of PyTTA–DHTA-COF with –SOH groups increases proton conductivity to 10 S cm at 70°C .
- Humidity control : Conductivity peaks at 100% RH due to Grotthuss mechanism facilitation .
- Structural analysis : Solid-state NMR confirms acid group integration without disrupting COF crystallinity .
Basic: What safety protocols are critical when handling this ligand?
Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye irritation (H315/H319) .
- Ventilation : Use fume hoods to prevent inhalation of fine particles (H335) .
- Spill management : Neutralize with wet sand or vermiculite; dispose via hazardous waste protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
